molecular formula C9H9N3S B1341127 3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline CAS No. 924833-38-5

3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline

Cat. No.: B1341127
CAS No.: 924833-38-5
M. Wt: 191.26 g/mol
InChI Key: KGKHZNZWEOBBIP-UHFFFAOYSA-N
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Description

3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline is a heterocyclic compound that features a thiadiazole ring fused with an aniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with aniline under specific conditions. One common method includes the use of hydrazonoyl halides and hydrazine derivatives. The reaction is carried out in the presence of a base such as triethylamine in an appropriate solvent like ethanol .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like NMR, IR, and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .

Scientific Research Applications

3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Exhibits antimicrobial, antifungal, and antiviral activities.

    Medicine: Potential therapeutic agent for treating various diseases due to its bioactive properties.

    Industry: Used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the replication of bacterial and cancer cells by disrupting DNA replication processes. This disruption is due to the compound’s ability to act as a bioisostere of pyrimidine, a core component of nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Methyl-1,3,4-thiadiazol-2-YL)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(5-methyl-1,3,4-thiadiazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c1-6-11-12-9(13-6)7-3-2-4-8(10)5-7/h2-5H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKHZNZWEOBBIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50587932
Record name 3-(5-Methyl-1,3,4-thiadiazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924833-38-5
Record name 3-(5-Methyl-1,3,4-thiadiazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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